

An In-depth Technical Guide to 3,5-Dibromobenzaldehyde: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: **3,5-Dibromobenzaldehyde**

Cat. No.: **B114249**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3,5-Dibromobenzaldehyde**, a versatile aromatic compound with significant applications in organic synthesis, materials science, and pharmaceutical development. This document details its chemical and physical properties, provides experimental protocols for its synthesis and key reactions, and explores its role in the development of novel therapeutic agents and functional materials.

Core Molecular and Physical Properties

3,5-Dibromobenzaldehyde is a dibrominated benzaldehyde derivative that serves as a crucial building block for synthesizing a wide range of biologically active compounds.^[1] Its chemical structure, characterized by a benzaldehyde ring with two bromine substituents at the 3 and 5 positions, makes it an important intermediate for introducing specific functional groups into more complex molecules.^[2]

Quantitative Data Summary

The fundamental properties of **3,5-Dibromobenzaldehyde** are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers and Formula

Identifier	Value	Source
Molecular Formula	C ₇ H ₄ Br ₂ O	[2] [3] [4] [5]
Molecular Weight	263.91 g/mol	[3] [4] [6]
CAS Number	56990-02-4	[2] [4] [6]
PubChem CID	622077	[2] [3]
InChI Key	ZLDMZIXUGCGKMB- UHFFFAOYSA-N	[3]
SMILES	C1=C(C=C(C=C1Br)Br)C=O	[5]

Table 2: Physical and Chemical Properties

Property	Value	Source
Appearance	White to off-white or light yellow solid/powder	[1] [2] [5]
Melting Point	84-88 °C	[1] [6]
Boiling Point (Predicted)	287.2 ± 20.0 °C	[1]
Density (Predicted)	1.977 ± 0.06 g/cm ³	[1]
Solubility	Insoluble in water; Soluble in DMSO, Ethyl Acetate, Methanol	[1]
Purity	≥ 99% (GC)	[2]

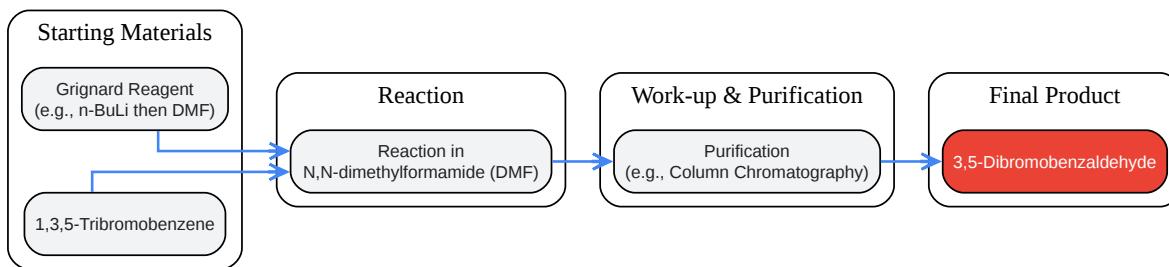
Synthesis and Experimental Protocols

3,5-Dibromobenzaldehyde can be synthesized through various methods. One common approach involves the bromination of a suitable benzaldehyde derivative or the formylation of a dibrominated benzene ring.

Experimental Protocol 1: Synthesis from 1,3,5-Tribromobenzene

A common laboratory-scale synthesis involves the reaction of 1,3,5-tribromobenzene with a Grignard reagent in a solution of N,N-dimethylformamide (DMF), followed by purification to yield **3,5-Dibromobenzaldehyde** as a white solid.[1][7]

Workflow for Synthesis from 1,3,5-Tribromobenzene



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*Workflow for the synthesis of **3,5-Dibromobenzaldehyde**.*

Applications in Research and Development

3,5-Dibromobenzaldehyde is a key reactant in several important organic reactions, leading to the formation of pharmaceuticals, fluorescent dyes, and other advanced materials.[2]

Suzuki-Miyaura Cross-Coupling Reactions

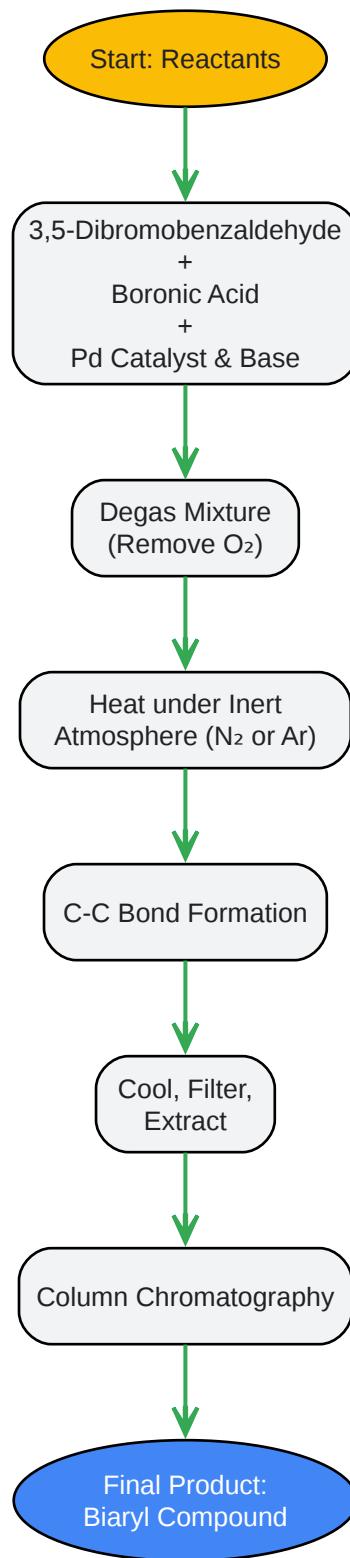
This compound is frequently used as a reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds, creating biaryl compounds that are scaffolds for many pharmaceutical agents.

Experimental Protocol 2: General Suzuki-Miyaura Coupling

The following is a general procedure for a Suzuki-Miyaura coupling reaction involving an aromatic bromide like **3,5-Dibromobenzaldehyde**.

- Reaction Setup: In a reaction vessel, combine the bromo-aromatic compound (1 equivalent), a phenylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as $\text{PdCl}_2(\text{dppf})$ (0.1 equivalents), and a base like 2 M Na_2CO_3 .
- Solvent Addition: Add a suitable solvent system, for instance, a 4:1 mixture of toluene/dioxane.
- Degassing: Degas the mixture to remove oxygen, which can deactivate the palladium catalyst. This can be done by bubbling nitrogen or argon through the solution for 10-15 minutes.
- Reaction: Heat the mixture under a nitrogen atmosphere (e.g., at 85 °C) for several hours (typically 4-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture and filter it through celite to remove the catalyst. The filtrate is then separated, and the organic layer is concentrated.
- Purification: The resulting crude product is purified by silica gel column chromatography to yield the desired biaryl product.

Logical Flow of Suzuki-Miyaura Coupling



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Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Synthesis of Fluorescent Dyes

3,5-Dibromobenzaldehyde serves as a precursor for the synthesis of blue fluorescent dye derivatives, which are of interest for applications in organic light-emitting diodes (OLEDs). The synthesis often involves condensation or coupling reactions to build larger conjugated systems.

Experimental Protocol 3: Synthesis of a Chalcone Derivative (Illustrative)

While specific protocols for fluorescent dyes from **3,5-Dibromobenzaldehyde** are proprietary, the synthesis of chalcones, which are known fluorophores, illustrates a relevant methodology. This protocol is adapted for a dimethoxy-substituted benzaldehyde.

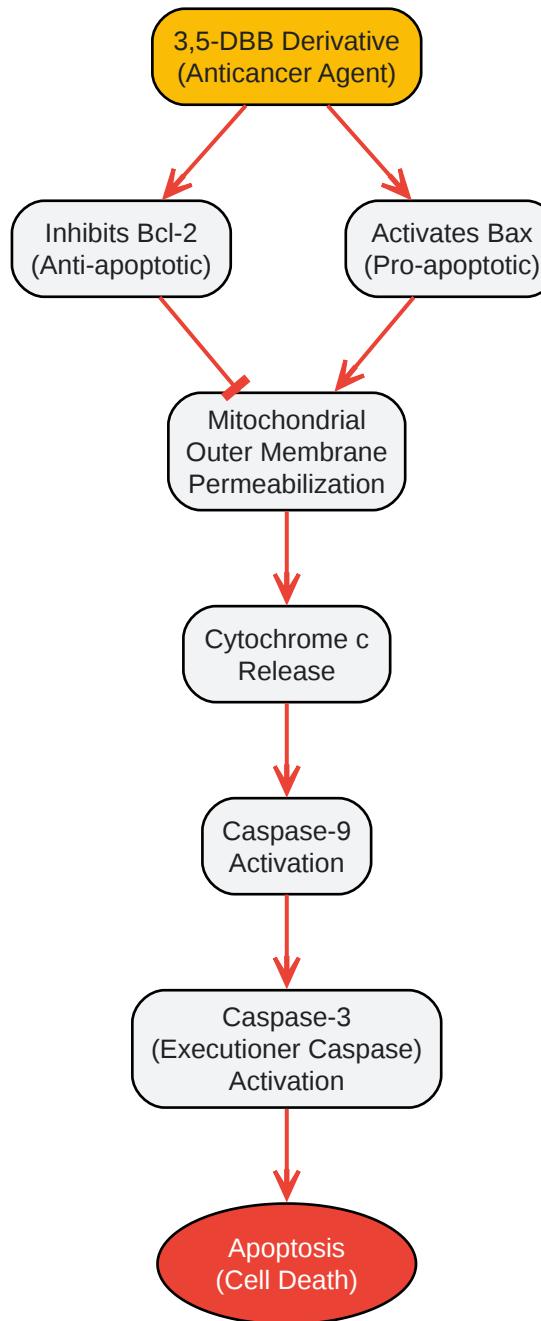
- **Base Preparation:** Prepare a solution of sodium hydroxide (1.4 mmol) in water (5 mL).
- **Ketone Solution:** In a separate flask, dissolve a substituted acetophenone (e.g., 4'-hydroxyacetophenone, 1.2 mmol) in ethanol (20 mL).
- **Reaction Initiation:** Add the NaOH solution to the ethanolic solution of the acetophenone and stir at 0°C.
- **Aldehyde Addition:** Add **3,5-Dibromobenzaldehyde** (1.2 mmol) to the reaction mixture and continue stirring at a low temperature, gradually allowing it to warm to room temperature.
- **Precipitation:** After several hours, acidify the mixture with dilute HCl to precipitate the chalcone product.
- **Purification:** Collect the solid product by filtration, wash with water, and purify by recrystallization from a suitable solvent like ethanol.

Development of Anticancer Agents

Derivatives of **3,5-Dibromobenzaldehyde** are investigated for their potential as anticancer agents. These compounds can be synthesized to interact with biological targets and induce apoptosis (programmed cell death) in cancer cells. For example, isoxazole and pyrrolobenzodiazepine (PBD) conjugates derived from related structures have shown potent anticancer activity.

Signaling Pathway: Generalized Apoptosis Induction

Anticancer agents derived from **3,5-Dibromobenzaldehyde** may induce apoptosis through the intrinsic (mitochondrial) pathway. This involves altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, which execute cell death.



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Generalized apoptotic signaling pathway activated by anticancer agents.

Conclusion

3,5-Dibromobenzaldehyde is a high-value chemical intermediate with a well-defined property profile. Its utility in robust chemical transformations like the Suzuki-Miyaura coupling makes it indispensable for the synthesis of complex organic molecules. For researchers in drug discovery and materials science, this compound offers a reliable scaffold for creating novel structures with tailored biological and photophysical properties. The experimental protocols and workflows provided herein serve as a foundational guide for the practical application of **3,5-Dibromobenzaldehyde** in a research and development setting.

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